Ácido 5-cloro-2,3-difluoro-4-metilbenzoico

Descripción general

Descripción

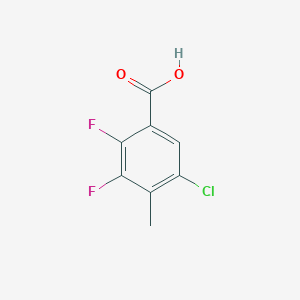

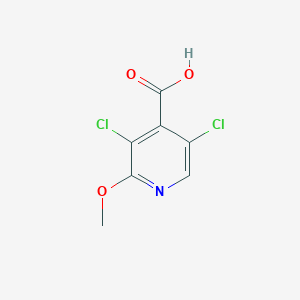

5-Chloro-2,3-difluoro-4-methylbenzoic acid is a chemical compound with the formula C8H5ClF2O2 . It is an important intermediate in medicinal compounds and pesticides .

Molecular Structure Analysis

The molecular formula of 5-Chloro-2,3-difluoro-4-methylbenzoic acid is C8H5ClF2O2 . The average mass is 206.574 Da and the monoisotopic mass is 205.994614 Da .Aplicaciones Científicas De Investigación

Síntesis de agentes antibacterianos de quinolona

Ácido 5-cloro-2,3-difluoro-4-metilbenzoico: es un intermedio valioso en la síntesis de ácidos quinolona-3-carboxílicos, que son potentes agentes antibacterianos . Estos compuestos han llamado la atención por su alta actividad y sus propiedades farmacocinéticas favorables. La presencia de átomos de halógeno en la estructura del ácido benzoico es crucial para la actividad antibacteriana de las quinolonas resultantes.

Investigación de síntesis orgánica

En química orgánica, el compuesto se puede utilizar para estudiar diversas reacciones en la posición bencílica, como la bromación por radicales libres, la sustitución nucleofílica y la oxidación . Estas reacciones son fundamentales para crear una variedad de moléculas complejas y comprender la reactividad de las posiciones bencílicas en los compuestos aromáticos.

Estudios de espectroscopia de RMN

Los desplazamientos químicos únicos del compuesto se pueden analizar mediante espectroscopia de ¹H RMN para comprender el entorno electrónico de los protones en sistemas aromáticos halogenados . Esta información es valiosa para la elucidación estructural de compuestos orgánicos similares.

Mecanismo De Acción

Mode of Action

The mode of action of 5-Chloro-2,3-difluoro-4-methylbenzoic acid involves interactions at the benzylic position . This compound may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The presence of chlorine and fluorine atoms on the benzene ring can influence these reactions, potentially enhancing the compound’s reactivity or altering its selectivity for certain targets.

Pharmacokinetics

Similar compounds often exhibit high gi absorption . The presence of halogen atoms (chlorine and fluorine) and a methyl group on the benzene ring can influence the compound’s lipophilicity, which can affect its distribution within the body and its bioavailability.

Result of Action

The molecular and cellular effects of 5-Chloro-2,3-difluoro-4-methylbenzoic acid’s action depend on its specific targets and the nature of its interactions with these targets . The compound’s effects can range from altering enzyme activity and influencing signal transduction pathways to impacting cellular metabolism.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2,3-difluoro-4-methylbenzoic acid . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and its interactions with targets. Additionally, the compound’s stability can be influenced by factors such as light, heat, and moisture.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Chloro-2,3-difluoro-4-methylbenzoic acid in laboratory experiments has several advantages. It is relatively inexpensive and readily available, and it can be synthesized in a relatively short amount of time. In addition, 5-Chloro-2,3-difluoro-4-methylbenzoic acid is highly soluble in organic solvents, making it easy to use in a wide range of experiments. However, there are some limitations to the use of 5-Chloro-2,3-difluoro-4-methylbenzoic acid in laboratory experiments. It is not very stable in aqueous solutions and can be degraded by light, heat, and air.

Direcciones Futuras

The potential applications of 5-Chloro-2,3-difluoro-4-methylbenzoic acid are vast and continue to be explored. One potential application is in the development of novel therapeutics, as 5-Chloro-2,3-difluoro-4-methylbenzoic acid has been shown to have a number of biochemical and physiological effects on cells. In addition, 5-Chloro-2,3-difluoro-4-methylbenzoic acid could be used to create new materials for drug delivery, as it has been shown to be a biocompatible surfactant. Furthermore, 5-Chloro-2,3-difluoro-4-methylbenzoic acid could be used to develop new imaging agents for diagnostic purposes. Finally, 5-Chloro-2,3-difluoro-4-methylbenzoic acid could be used to study the activity of enzymes, as it has been shown to be a useful model compound.

Safety and Hazards

The safety data sheet for 5-Chloro-2,3-difluoro-4-methylbenzoic acid provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

Propiedades

IUPAC Name |

5-chloro-2,3-difluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUGHWYSXYFWKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654090 | |

| Record name | 5-Chloro-2,3-difluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773869-46-8 | |

| Record name | 5-Chloro-2,3-difluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1388098.png)

![4-[(Pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B1388099.png)

![4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanoic acid](/img/structure/B1388110.png)